1-[2-(Diethylamino)ethyl]-5-(3-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fur an-2-yl)carbonyl]-3-pyrrolin-2-one
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Overview
Description
1-[2-(Diethylamino)ethyl]-5-(3-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diethylamino)ethyl]-5-(3-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolin-2-one core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the 3-bromophenyl group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).
Attachment of the diethylaminoethyl group: This can be done through a nucleophilic substitution reaction.
Incorporation of the 7-methoxybenzo[d]furan-2-yl group: This step may involve a coupling reaction using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Diethylamino)ethyl]-5-(3-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)ethyl]-5-(3-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Diethylamino)ethyl]-5-phenyl-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one: Similar structure but lacks the bromine atom.
1-[2-(Diethylamino)ethyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-[2-(Diethylamino)ethyl]-5-(3-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one may confer unique reactivity and biological activity compared to its analogs. This could make it particularly valuable for certain applications, such as in medicinal chemistry where halogenated compounds often exhibit enhanced potency and selectivity.
Properties
Molecular Formula |
C26H27BrN2O5 |
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Molecular Weight |
527.4 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H27BrN2O5/c1-4-28(5-2)12-13-29-22(16-8-6-10-18(27)14-16)21(24(31)26(29)32)23(30)20-15-17-9-7-11-19(33-3)25(17)34-20/h6-11,14-15,22,31H,4-5,12-13H2,1-3H3 |
InChI Key |
QLGIUKWEGBSAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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